molecular formula C8H13N3O2 B015587 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione CAS No. 41740-15-2

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B015587
CAS No.: 41740-15-2
M. Wt: 183.21 g/mol
InChI Key: WPEWOBMDJKQYJK-UHFFFAOYSA-N
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Description

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
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Biological Activity

6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by its unique structural features, including an amino group at the 6-position and two carbonyl groups at the 2 and 4 positions. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The molecular formula of this compound is C6H9N3O2C_6H_9N_3O_2, with a molecular weight of approximately 155.15 g/mol. The compound's structure can be illustrated as follows:

Structure 6 Amino 1 3 diethylpyrimidine 2 4 1H 3H dione\text{Structure }\text{6 Amino 1 3 diethylpyrimidine 2 4 1H 3H dione}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can modulate enzyme activity and receptor interactions through hydrogen bonding and π-stacking due to its aromatic nature .

Biological Activities

Research indicates that pyrimidine derivatives exhibit a range of biological activities. Below are some notable effects associated with this compound:

  • Antioxidant Properties : Studies have shown that compounds similar to this pyrimidine derivative exhibit significant antioxidant activity in assays such as ABTS and DPPH radical scavenging tests.
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against various pathogens, although detailed studies are required to confirm efficacy and mechanisms .
  • Pharmacological Applications : This compound serves as an intermediate in the synthesis of istradefylline, a medication used for treating Parkinson's disease. Its structural characteristics may lead to the development of other therapeutic agents targeting neurological disorders.

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberNotable PropertiesBiological Activity
This compound603026Diethyl substitution at positions 1 and 3Antioxidant; potential drug candidate
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione6642-31-5Dimethyl substitutionAntiviral activity
6-Amino-1-methylpyrimidine-2,4(1H,3H)-dioneNot listedMethyl substitution at position 1Lower toxicity; potential applications

Case Studies

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery. For instance:

  • Study on Antioxidant Activity : A research article demonstrated that synthesized pyrimidines exhibited antioxidant capabilities comparable to ascorbic acid. This suggests that modifications to the pyrimidine structure could enhance its therapeutic potential.
  • Pharmacological Research : An investigation into the synthesis pathways for istradefylline revealed that intermediates like this compound play crucial roles in developing effective treatments for neurodegenerative diseases.

Properties

IUPAC Name

6-amino-1,3-diethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-10-6(9)5-7(12)11(4-2)8(10)13/h5H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEWOBMDJKQYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N(C1=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345255
Record name 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41740-15-2
Record name 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.69 grams (0.14 mol) of diethylurea and 11.90 grams (0.14 mol) of cyanoacetic acid were heated in acetic anhydride at 60° C. for 3 hours, under dry atmosphere. Thereafter, the acetic anhydride and remaining cyanoacetic acid were evaporated, 5% sodium hydroxide was added and the mixture was stirred and cooled. 20 grams of 6-amino-1,3-diethyluracil were obtained as a precipitate. 11.8 grams of sodium nitrite in 70 ml water were then added while cooling and stirring and the solution was then acidified by adding 70 ml acetic acid. The mixture was stirred at room temperature for additional 2.5 hours. The resulting precipitate was filtered, washed with water, ethanol and finally ether so afford 10.1 grams of 6-amino-1,3-diethyl-5-nitrosouracil, as a violet product.
Quantity
12.69 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

12.69 grams (0.14 mol) of diethylurea and 11.90 grams (0.14 mol) of cyanoacetic acid were heated in acetic anhydride at 60° C. for 3 hours, under dry atmosphere. Thereafter, the acetic anhydride and remaining cyanoacetic acid were evaporated, 5% sodium hydroxide was added and the mixture was stirred and cooled. 20 grams of 6-amino-1,3-diethyluracil were obtained as a precipitate. 11.8 grams of sodium nitrite in 70 ml water were then added while cooling and stirring and the solution was then acidified by adding 70 ml acetic acid. The mixture was stirred at room temperature for additional 2.5 hours. The resulting precipitate was filtered, washed with water, ethanol and finally ether so afford 10.1 grams of 6-amino-1,3-diethyl-5-nitrosouracil, as a violet product.
Quantity
12.69 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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